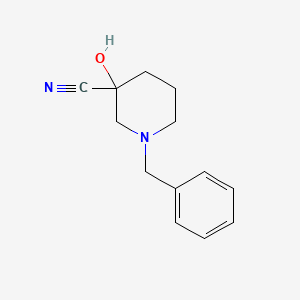

1-Benzyl-3-hydroxypiperidine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-hydroxypiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-10-13(16)7-4-8-15(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGPVFSWIRIZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656029 | |

| Record name | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150018-99-8 | |

| Record name | 1-Benzyl-3-hydroxypiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-3-hydroxypiperidine-3-carbonitrile chemical structure

An In-depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile: Structure, Synthesis, and Synthetic Potential

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. We will delve into its molecular architecture, a robust synthesis protocol grounded in fundamental reaction mechanisms, and its significant potential as a versatile building block for complex molecules in pharmaceutical and chemical research.

Introduction: Unveiling a Privileged Scaffold Intermediate

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its 3-hydroxy-substituted variant, in particular, offers a valuable combination of structural rigidity, hydrogen bonding capability, and a key stereocenter that can profoundly influence biological activity.[2] this compound is a strategically designed intermediate that incorporates this valuable scaffold.

The molecule's structure is defined by three key components:

-

A Piperidine Core: A six-membered saturated heterocycle containing a nitrogen atom.[3]

-

An N-Benzyl Protecting Group: This group renders the piperidine nitrogen non-basic and can be selectively removed in later synthetic steps, allowing for further functionalization.[4][5]

-

A Cyanohydrin Moiety: The presence of both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon (C3) is a hallmark of a cyanohydrin. This functional group is a linchpin for diverse chemical transformations.

This guide will establish the logical basis for its synthesis and explore the chemical reactivity that makes it a valuable precursor for drug development professionals.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.

Chemical Identity:

-

IUPAC Name: 1-benzyl-3-hydroxy-3-piperidinecarbonitrile

-

Molecular Formula: C₁₃H₁₆N₂O

-

Molecular Weight: 216.28 g/mol

Structural Features: The molecule possesses a chiral center at the C3 position, meaning it can exist as a racemic mixture of two enantiomers. The tertiary alcohol and the nitrile group are geminally substituted, a classic cyanohydrin arrangement. The nitrogen atom is a tertiary amine, protected by a benzyl group.

Predicted Physicochemical Properties:

| Property | Predicted Value/Observation | Rationale |

| Appearance | Likely a colorless to pale yellow solid or oil. | Based on related compounds like 1-Benzyl-3-hydroxypiperidine.[3][4] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and alcohols. Sparingly soluble in water. | The benzyl and piperidine rings provide nonpolar character, while the hydroxyl group allows for some polarity and hydrogen bonding. |

| Stability | Stable under standard conditions. Should be protected from strong acids, which could hydrolyze the nitrile, and strong oxidizing agents. | Standard for cyanohydrins and benzylamines. |

Synthesis: A Mechanistic Approach to Cyanohydrin Formation

The most logical and efficient synthesis of this compound proceeds via the nucleophilic addition of a cyanide anion to the corresponding ketone, 1-Benzyl-3-piperidone. This reaction is a well-established method for forming cyanohydrins and is analogous to the initial step of the Strecker synthesis of α-hydroxy acids.[6][7] The synthesis of the related 1-benzyl-3-hydroxypiperidine-3-carboxylic acid from 1-benzyl-3-piperidone and potassium cyanide strongly supports this proposed pathway, as the cyanohydrin is the direct precursor to the carboxylic acid via hydrolysis.[8]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the initial steps of a documented synthesis of the corresponding carboxylic acid.[8]

Materials:

-

1-Benzyl-3-piperidone hydrochloride

-

Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

-

Hydrochloric acid (HCl), concentrated

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ether or Dichloromethane (for extraction)

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Starting Material Preparation: In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath (0-8 °C), dissolve 1-Benzyl-3-piperidone hydrochloride in a 1:1 mixture of THF and water.

-

Acidification: Add a molar equivalent of concentrated hydrochloric acid to the solution. This ensures the formation of hydrocyanic acid (HCN) in situ upon addition of the cyanide salt, which is the active nucleophile.

-

Cyanide Addition: Slowly add a slight excess (approx. 1.1 to 1.2 equivalents) of potassium cyanide to the cooled solution. Caution: This step must be performed in a well-ventilated fume hood as it generates highly toxic HCN gas. Maintain the temperature below 8 °C during addition.

-

Reaction: Stir the mixture vigorously at a low temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up and Extraction: Once the reaction is complete, carefully neutralize any excess acid. Extract the aqueous mixture multiple times with an organic solvent such as ether or dichloromethane.

-

Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Causality and Mechanistic Insight

The reaction proceeds via a classic nucleophilic addition mechanism. The carbonyl carbon of the 1-benzyl-3-piperidone is electrophilic. The cyanide ion (CN⁻), a potent nucleophile, attacks this carbon, breaking the C=O pi bond and forming a tetrahedral intermediate (an alkoxide). Subsequent protonation of this alkoxide intermediate by water or a weak acid present in the medium yields the final cyanohydrin product.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The true value of this compound lies in the orthogonal reactivity of its functional groups, which allows for selective transformations.

Key Reactive Sites:

-

The Nitrile Group: This is a highly versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid (1-benzyl-3-hydroxypiperidine-3-carboxylic acid)[8] or the primary amide.

-

Reduction: The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) to afford a primary amine (1-benzyl-3-(aminomethyl)piperidin-3-ol). This introduces a new basic center and a point for further derivatization.

-

-

The N-Benzyl Group: This is a common protecting group for secondary amines.

-

Debenzylation: It can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C), exposing the secondary amine of the piperidine ring.[5] This is a crucial step for coupling the piperidine core to other molecular fragments.

-

-

The Tertiary Hydroxyl Group: While less reactive than a primary or secondary alcohol, it can still undergo reactions such as O-alkylation or esterification under specific conditions.

Strategic Application in Synthesis

This intermediate is a gateway to a variety of complex piperidine derivatives. For example, a synthetic route could involve:

-

Reduction of the nitrile to a primary amine.

-

Acylation of the newly formed amine with a molecule of interest.

-

Removal of the N-benzyl group via hydrogenation.

-

Coupling of the now-free secondary piperidine nitrogen to another scaffold.

This stepwise functionalization allows for the controlled and predictable assembly of complex drug-like molecules.

Potential Transformations Diagram

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is more than a mere chemical curiosity; it is a strategically designed synthetic intermediate of significant value. Its synthesis is straightforward, based on the reliable cyanohydrin formation from a readily available ketone precursor. The compound's true strength is its chemical architecture, which provides multiple, orthogonally reactive sites. This allows researchers and drug development professionals to perform selective chemical modifications, making it an ideal building block for constructing complex, biologically active molecules that feature the highly sought-after 3-hydroxypiperidine scaffold.

References

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Retrieved from [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Advent Bio. (n.d.). This compound. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

Sources

- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 4. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile (CAS Number: 150018-99-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a key synthetic intermediate. Drawing upon established chemical principles and available data, this document details its synthesis, chemical properties, reactivity, and handling protocols, offering valuable insights for its application in research and development.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a piperidine core, which is a prevalent scaffold in medicinal chemistry. The presence of the N-benzyl group offers a versatile protecting group strategy, while the tertiary alcohol and nitrile functionalities at the C3 position provide multiple avenues for synthetic elaboration. Its primary role is as a precursor to more complex molecules, particularly 3-substituted piperidine derivatives.

CAS Number: 150018-99-8[1]

Molecular Formula: C₁₃H₁₆N₂O[2]

Molecular Weight: 216.28 g/mol [2]

| Property | Value | Source |

| CAS Number | 150018-99-8 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O | [2] |

| Molecular Weight | 216.28 g/mol | [2] |

| Appearance | Typically a solid | [2] |

| Solubility in Water | Poor | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | [2] |

Synthesis and Mechanism

The most direct and logical synthesis of this compound is through a nucleophilic addition of a cyanide anion to the carbonyl group of 1-benzyl-3-piperidone. This reaction is a classic example of cyanohydrin formation.

The synthesis can be inferred from the procedure for its direct downstream product, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, where the cyanohydrin is formed in situ as a non-isolated intermediate.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Causality in Experimental Choices:

-

Starting Material: 1-Benzyl-3-piperidone hydrochloride is a common and commercially available starting material.[4] The hydrochloride salt ensures stability and solubility.

-

Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) are standard, cost-effective sources of the cyanide nucleophile.

-

Acid Catalyst: The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide ion. The procedure for the subsequent carboxylic acid uses concentrated hydrochloric acid.[3]

-

Solvent System: A mixture of a water-miscible organic solvent like tetrahydrofuran (THF) and water is used to dissolve both the organic precursor and the inorganic cyanide salt.[3]

-

Temperature Control: The reaction is performed at a reduced temperature (below 8°C) to control the exothermicity of the reaction and to minimize potential side reactions.[3]

Detailed Experimental Protocol (Inferred):

This protocol is adapted from the initial steps of the synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid and is intended for the formation and potential isolation of the cyanohydrin intermediate.[3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-benzyl-3-piperidone hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran and water.

-

Acidification: Cool the solution to below 8°C in an ice bath and add concentrated hydrochloric acid (approximately 1 equivalent).

-

Cyanide Addition: Slowly add a solution of potassium cyanide (1.5 to 2 equivalents) in water via the addition funnel, ensuring the temperature remains below 8°C.

-

Reaction: Stir the mixture at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ketone.

-

Work-up and Isolation:

-

Once the reaction is complete, the mixture would typically be extracted with an organic solvent such as ether or ethyl acetate.

-

The organic layers are combined, washed with water and brine to remove inorganic salts, and dried over anhydrous magnesium sulfate.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

-

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The N-benzyl group can be readily removed by catalytic hydrogenation, and the nitrile and hydroxyl groups offer points for further chemical modification.

Key Reactions:

Caption: Reactivity of this compound.

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.[3] This transformation is valuable for introducing a carboxylic acid moiety, which is a common functional group in pharmaceuticals.

-

Debenzylation: The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst). This unmasks the secondary amine of the piperidine ring, allowing for further functionalization at the nitrogen atom.

Potential Applications in Drug Discovery:

The N-benzyl piperidine motif is a well-established structural element in medicinal chemistry.[5] Compounds containing this scaffold have been investigated for a range of biological activities. While specific applications for this compound are not widely documented, its derivatives are of significant interest. For instance, the related compound N-benzyl-3-hydroxypiperidine is a key intermediate in the synthesis of Benidipine, a calcium channel blocker used to treat hypertension.[6]

Safety and Handling

Potential Hazards:

-

Toxicity: Organic nitriles, particularly cyanohydrins, should be handled with extreme caution as they can be toxic. They may release hydrogen cyanide upon contact with acids or moisture, or under certain metabolic conditions. Hydrogen cyanide is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.

-

Irritation: Based on data for the related compound (S)-1-Benzyl-3-hydroxypiperidine, this class of chemicals may cause skin and serious eye irritation.[7]

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

-

First Aid Measures (General for Cyanide Exposure):

-

Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Due to its potential toxicity, this compound and any contaminated materials should be treated as hazardous waste.

Conclusion

This compound is a valuable, albeit not extensively documented, intermediate in organic synthesis. Its preparation from 1-benzyl-3-piperidone via a cyanohydrin reaction provides access to a trifunctional scaffold that can be further elaborated into a variety of more complex molecules, particularly those with a 3,3-disubstituted piperidine core. Researchers and drug development professionals can leverage the reactivity of the nitrile and hydroxyl groups, as well as the lability of the N-benzyl group, in the design of novel therapeutic agents. Due to the potential for cyanide release, stringent safety protocols must be adhered to during its handling and use.

References

-

Advent Bio. This compound. [Link]

-

PubChem. (S)-1-Benzyl-3-hydroxypiperidine. [Link]

-

Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]

-

PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

PubChem. 1-Benzyl-3-piperidone hydrochloride hydrate. [Link]

Sources

- 1. This compound | Advent Bio [adventbio.com]

- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 3. prepchem.com [prepchem.com]

- 4. 1-Benzyl-3-piperidone hydrochloride hydrate | C12H16ClNO | CID 3084924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 6. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile

This guide provides a comprehensive technical overview of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a key synthetic intermediate in pharmaceutical research and development. We will delve into its core physicochemical properties, a robust synthesis protocol, characteristic reactivity, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Multifunctional Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across therapeutic areas like neurological disorders and analgesia.[1][2][3] this compound (a tertiary cyanohydrin) represents a highly valuable, functionalized version of this scaffold. The presence of a hydroxyl group, a nitrile moiety, and a removable N-benzyl protecting group on a single chiral center provides multiple, orthogonal handles for chemical modification. This strategic combination allows for the divergent synthesis of complex molecular architectures, making it a building block of significant interest for constructing novel drug candidates.

Section 1: Core Molecular and Physical Properties

A precise understanding of a compound's physical properties is foundational for its application in synthesis, dictating choices for solvents, purification methods, and storage conditions.

Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 150018-99-8 | [4] |

| Molecular Formula | C13H16N2O | [4] |

| Molecular Weight | 216.28 g/mol | [4] |

| IUPAC Name | This compound | N/A |

Physicochemical Data

Specific experimental data for this compound is not widely published. The following properties are based on its parent compound, 1-Benzyl-3-hydroxypiperidine, and established principles for cyanohydrins, providing a reliable baseline for experimental design.

| Property | Expected/Observed Value | Rationale & Field Insights |

| Appearance | White to off-white or pale yellow solid/oil. | The parent compound is a colorless to pale yellow crystalline solid.[1] The introduction of the nitrile group is not expected to significantly alter the color. |

| Solubility | Freely soluble in polar organic solvents (Methanol, Ethanol, DCM, THF); sparingly soluble in water. | The parent compound exhibits this solubility profile.[1] The hydroxyl and nitrile groups contribute polarity, while the benzyl and piperidine rings provide nonpolar character, favoring organic solvents. |

| Stability | Stable under standard conditions. Protect from light and moisture. Avoid strong oxidizing agents and extreme pH. | The tertiary alcohol (cyanohydrin) can be sensitive to strong acids or bases, which may reverse its formation. The parent compound is also noted to be sensitive to strong oxidizers.[1] |

| pKa | The piperidine nitrogen is basic. The exact pKa is not published, but it is expected to be a weaker base than piperidine itself due to steric hindrance and potential electronic effects from the C3 substituents. | The nitrogen atom in the piperidine ring is basic and can participate in hydrogen bonding and nucleophilic reactions.[2] |

Section 2: Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound is via the nucleophilic addition of a cyanide anion to the corresponding ketone, 1-Benzyl-3-piperidone. This is a classic cyanohydrin formation, a cornerstone reaction in organic synthesis.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Causality Behind Experimental Choices

-

Starting Material: 1-Benzyl-3-piperidone hydrochloride is chosen as it is a commercially available and stable salt of the reactive ketone. The benzyl group serves as a robust protecting group for the piperidine nitrogen, preventing side reactions under nucleophilic conditions.

-

Reagents: Potassium cyanide (KCN) is the cyanide source. A catalytic amount of strong acid (HCl) is used to protonate the ketone's carbonyl oxygen, activating it towards nucleophilic attack by the cyanide ion.

-

Conditions: The reaction is performed at low temperature (<8°C) to control the exothermic nature of the reaction and to favor the thermodynamic product, minimizing potential side reactions.[5]

Detailed Experimental Protocol

This protocol is adapted from a known procedure for a closely related synthesis and is designed to be self-validating.[5]

CRITICAL SAFETY NOTE: This procedure involves potassium cyanide, which is highly toxic. All steps must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be trained in its use. All cyanide-containing waste must be quenched with bleach or another suitable oxidizing agent before disposal according to institutional guidelines.

-

Reaction Setup:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1-benzyl-3-piperidone hydrochloride (8.13 g).

-

Add a 1:1 mixture of tetrahydrofuran (THF) and water (28.8 ml).

-

Add concentrated hydrochloric acid (2.99 ml).

-

Cool the mixture to below 8°C in an ice bath.

-

-

Nucleophilic Addition:

-

While maintaining the temperature below 8°C, slowly add potassium cyanide (4.687 g) in portions.

-

Stir the mixture vigorously for 4 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase like 5:1 Hexane:Ethyl Acetate. The starting ketone should be consumed, and a new, more polar spot corresponding to the product should appear.

-

-

Workup and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (3 x 50 ml).

-

Combine the organic extracts and wash them with water (2 x 30 ml) to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Product Isolation:

-

The resulting oily residue is the crude this compound.

-

Further purification can be achieved via column chromatography on silica gel if necessary, though for many subsequent steps, the crude product is of sufficient purity.

-

Section 3: Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the distinct reactivity of its three functional groups, which can be addressed selectively.

Sources

- 1. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 2. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Advent Bio [adventbio.com]

- 5. prepchem.com [prepchem.com]

1-Benzyl-3-hydroxypiperidine-3-carbonitrile IUPAC name

An In-Depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a piperidine ring, a versatile scaffold in numerous pharmaceuticals, with both a hydroxyl and a nitrile group attached to the same carbon atom. This arrangement, characteristic of a cyanohydrin, makes it a valuable intermediate for the synthesis of more complex molecules, including α-hydroxy acids and amino alcohols, which are crucial building blocks in drug discovery. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, aimed at professionals in research and development.

Part 1: IUPAC Nomenclature and Chemical Structure

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the determination of its IUPAC name is based on identifying the principal functional group and the parent heterocyclic system.

Determination of the IUPAC Name

The structure consists of a piperidine ring, which is a saturated six-membered heterocycle containing nitrogen. The substituents on this ring are:

-

A benzyl group (a phenylmethyl group) attached to the nitrogen atom (position 1).

-

A hydroxyl group (-OH) at position 3.

-

A nitrile group (-CN) also at position 3.

According to IUPAC nomenclature rules, the priority of functional groups dictates the suffix of the name. The nitrile group has a higher priority than the hydroxyl group. When a nitrile group is attached to a ring, the suffix "-carbonitrile" is used. The hydroxyl group is therefore treated as a substituent and is denoted by the prefix "hydroxy-".

Based on these rules, the correct IUPAC name for the compound is This compound .

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Mechanism of Cyanohydrin Formation

The reaction proceeds through the following steps:

-

Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen of 1-benzyl-3-piperidone is protonated, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon. This step forms a new carbon-carbon bond.

-

Deprotonation: The resulting intermediate is deprotonated to yield the final cyanohydrin product, this compound.

This reaction is generally reversible, and the equilibrium can be influenced by the reaction conditions.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the corresponding carboxylic acid, where the target compound is a key intermediate. [1] Materials:

-

1-benzyl-3-piperidone hydrochloride

-

Potassium cyanide (KCN)

-

Concentrated hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and cooled to below 8°C, dissolve 1-benzyl-3-piperidone hydrochloride in a 1:1 mixture of tetrahydrofuran and water.

-

To this solution, add concentrated hydrochloric acid.

-

While maintaining the temperature below 8°C, slowly add potassium cyanide to the reaction mixture.

-

Stir the mixture for several hours at this temperature.

-

After the reaction is complete, extract the product with diethyl ether.

-

Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

Note: This protocol provides the cyanohydrin as an intermediate. For isolation, further purification steps such as chromatography may be necessary.

Part 4: Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its chemical structure suggests significant potential as a versatile intermediate in the synthesis of pharmaceutically relevant compounds.

Precursor to α-Hydroxy Acids

The nitrile group of a cyanohydrin can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In this case, hydrolysis of this compound would produce 1-benzyl-3-hydroxy-3-piperidinecarboxylic acid, an α-hydroxy acid derivative that could serve as a building block for various bioactive molecules.

Synthesis of Amino Alcohols

The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). This would convert this compound into a β-amino alcohol, another important structural motif in many drug molecules.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system, cardiovascular diseases, and more. The benzyl group on the nitrogen can act as a protecting group, which can be removed at a later stage of a synthesis to allow for further functionalization of the piperidine nitrogen.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined chemical structure and a clear synthetic route from readily available starting materials. Its IUPAC name, This compound , reflects the priority of its functional groups. The presence of both a hydroxyl and a nitrile group on the versatile piperidine scaffold makes it a highly attractive building block for the synthesis of complex and potentially bioactive molecules for the pharmaceutical and agrochemical industries. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

-

Advent Bio. This compound. [Link]

-

PrepChem. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic research. While this specific molecule is not extensively documented in publicly accessible literature, this paper constructs a detailed profile by examining its core structural motifs, probable synthetic pathways, and potential applications inferred from closely related analogues. This guide offers a scientifically grounded framework for researchers investigating this and similar molecular scaffolds, emphasizing the principles of its synthesis, characterization, and potential utility in drug discovery.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized. The nitrogen atom within the ring is often basic, allowing for crucial interactions with biological targets such as receptors and enzymes. The incorporation of a benzyl group on the nitrogen, as seen in the title compound, is a common strategy in medicinal chemistry to modulate physicochemical properties and explore key binding interactions, including cation-π interactions with aromatic residues in protein binding sites.

This guide focuses on the specific derivative, this compound, which incorporates both a hydroxyl and a nitrile group at the 3-position. This substitution pattern introduces a chiral center and additional functional handles for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in research and development. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| CAS Number | 150018-99-8 | [1] |

| Appearance | Solid (inferred) | [1] |

| Solubility in Water | Poor (inferred) | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane) (inferred) | [1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Cyanohydrin Formation

The synthesis would likely commence from the commercially available precursor, 1-benzyl-3-piperidone. This ketone can be reacted with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), under acidic or basic conditions to form the corresponding cyanohydrin, this compound.

A similar reaction has been documented for the synthesis of the corresponding carboxylic acid, where 1-benzyl-3-piperidone hydrochloride is reacted with potassium cyanide.[2] This strongly supports the feasibility of isolating the intermediate cyanohydrin.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of a Key Precursor (1-Benzyl-3-hydroxypiperidine-3-carboxylic acid)

The following protocol for a related compound provides critical insight into the reaction conditions for manipulating the 1-benzyl-3-piperidone scaffold.

Step-by-Step Methodology: [2]

-

Reaction Setup: A solution of 8.13 g of 1-benzyl-3-piperidone hydrochloride is prepared in a mixture of 28.8 ml of tetrahydrofuran-water (1:1) and 2.99 ml of concentrated hydrochloric acid.

-

Cyanide Addition: While maintaining the temperature below 8°C, 4.687 g of potassium cyanide is added to the solution.

-

Reaction Progression: The mixture is stirred for 4 hours. An additional 1.495 ml of concentrated hydrochloric acid and 1.172 g of potassium cyanide are added, and stirring is continued for another hour.

-

Workup and Extraction: The reaction mixture is extracted with ether. The organic extract is washed with water, dried over magnesium sulfate, and evaporated under reduced pressure.

-

Hydrolysis: The resulting oily residue is dissolved in 14.4 ml of concentrated hydrochloric acid and heated at 80°C for 1 hour to hydrolyze the nitrile to a carboxylic acid.

-

Purification: The cooled solution is filtered, and the filtrate is evaporated. The residue is adjusted to pH 8 and purified by column chromatography.

Self-Validating System Note: The careful control of temperature during the addition of cyanide is crucial to manage the exothermic reaction and prevent the formation of side products. The multi-step extraction and purification process ensures the isolation of a high-purity final product.

Structural Characterization and Analytical Methods

Definitive structural elucidation of a novel or sparsely documented compound relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not available in the cited literature, this section outlines the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons). The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The hydroxyl proton would likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperidine ring. The carbon of the nitrile group (C≡N) would appear in the characteristic region of approximately 115-125 ppm. The carbon bearing the hydroxyl and nitrile groups would also have a distinct chemical shift.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 216.28. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring, providing further structural information.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretching of the nitrile group.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound suggest its potential as a valuable intermediate in the synthesis of pharmacologically active agents. The N-benzyl piperidine motif is a well-established pharmacophore in numerous approved drugs and clinical candidates due to its structural flexibility and ability to engage in cation-π interactions.

The hydroxyl and nitrile groups at the 3-position offer multiple avenues for further chemical elaboration:

-

The hydroxyl group can be a key hydrogen bond donor or acceptor in interactions with a biological target. It can also serve as a handle for further functionalization, such as etherification or esterification, to modulate the compound's pharmacokinetic properties.

-

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a wide range of possibilities for creating libraries of compounds for biological screening.

Given the prevalence of the piperidine scaffold in drugs targeting the central nervous system, it is plausible that derivatives of this compound could be investigated for their potential as modulators of neurotransmitter receptors or transporters.

Sources

key starting materials for 1-Benzyl-3-hydroxypiperidine-3-carbonitrile synthesis

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile

Introduction

This compound is a crucial chemical intermediate, valued as a building block in the synthesis of more complex molecules, particularly within pharmaceutical development.[1][2][3] Its structure, featuring a piperidine ring, a tertiary alcohol, a nitrile group, and a benzyl protecting group, offers multiple points for chemical modification. This guide provides a detailed examination of the primary synthetic pathways to this molecule, focusing on the key starting materials and the underlying chemical principles that govern their transformation. The core of the synthesis is a cyanohydrin formation, a classic and efficient method for creating α-hydroxynitriles from a ketone precursor.[4] Consequently, the majority of this guide is dedicated to the robust synthesis of the pivotal starting material, 1-Benzyl-3-piperidone.

Part 1: The Core Transformation: Cyanohydrin Formation

The final step in the synthesis of this compound is the formation of a cyanohydrin from its corresponding ketone, 1-Benzyl-3-piperidone. This reaction is a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of the ketone.[5]

Reaction Mechanism and Key Principles

The reaction proceeds via the attack of the negatively charged cyanide ion (CN⁻) on the carbonyl carbon. This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by a weak acid like HCN or water, to yield the final cyanohydrin product.[5][6] The reaction is reversible, and the equilibrium can be influenced by pH. Acidic conditions favor the formation of HCN, which is less nucleophilic than CN⁻, while strongly basic conditions can lead to deprotonation of the cyanohydrin. Therefore, the reaction is often carried out under neutral to slightly acidic conditions.[4][7]

Caption: Workflow for the cyanohydrin formation step.

Experimental Protocol: Cyanohydrin Synthesis

The following protocol is adapted from established procedures for the synthesis of related compounds.[8]

Materials:

-

1-Benzyl-3-piperidone hydrochloride

-

Potassium cyanide (KCN)

-

Concentrated hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-benzyl-3-piperidone hydrochloride (e.g., 8.13 g) is prepared in a mixture of tetrahydrofuran and water (1:1).

-

Concentrated hydrochloric acid is added to the solution.

-

The mixture is cooled to below 8°C in an ice bath.

-

Potassium cyanide (e.g., 4.687 g) is added portion-wise while maintaining the low temperature.[8]

-

The reaction mixture is stirred for several hours.

-

The mixture is then extracted with diethyl ether.

-

The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Safety Precaution: Potassium cyanide and hydrogen cyanide (which can be generated in situ) are extremely toxic.[9] All operations must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Part 2: Synthesis of the Primary Precursor: 1-Benzyl-3-piperidone

The availability of 1-Benzyl-3-piperidone is the most critical factor for this synthesis. It is a widely used intermediate in pharmaceutical chemistry for producing analgesics and psychoactive agents.[1] Several synthetic routes to this key starting material exist, each with distinct advantages and starting materials.

Method A: From 3-Hydroxypyridine

This is a common and straightforward method that involves two main transformations: N-benzylation of a pyridine ring followed by reduction of the ring system.

Causality: The synthesis begins by activating the pyridine ring through N-alkylation with a benzyl halide. This creates a pyridinium salt, which is significantly more susceptible to reduction than the neutral pyridine ring. Subsequent reduction with a hydride reagent like sodium borohydride saturates the ring to form the piperidine structure.[10][11]

Caption: Synthetic pathway to 1-Benzyl-3-piperidone from 3-hydroxypyridine.

Experimental Protocol:

-

N-Benzylation: 3-Hydroxypyridine is dissolved in a suitable organic solvent like toluene. Benzyl chloride is added dropwise at reflux temperature and the reaction is maintained for 2-4 hours to form 1-benzyl-3-hydroxypyridinium chloride.[10][12]

-

Reduction: The resulting pyridinium salt is dissolved in an alcohol, such as ethanol. Sodium borohydride is added in portions while keeping the temperature below 25°C. The mixture is then heated to reflux for 2-3 hours.[11]

-

Oxidation (Not always detailed, but implied): The resulting N-benzyl-3-hydroxypiperidine is then oxidized to the ketone using standard methods such as Swern oxidation.[10]

Method B: Via Dieckmann Condensation

This approach builds the piperidone ring from acyclic precursors through an intramolecular condensation reaction. This method is often favored in industrial settings for its use of readily available and less expensive starting materials.[13][14]

Causality: The key step is a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This requires a strong base (like sodium hydride) to deprotonate the α-carbon of one ester group, which then acts as a nucleophile to attack the carbonyl of the other ester group, forming the six-membered ring.[15] Subsequent hydrolysis and decarboxylation remove the ester group to yield the desired piperidone.

Caption: Synthesis of 1-Benzyl-3-piperidone via Dieckmann condensation.

Experimental Protocol Outline:

-

Formation of N-benzylglycine ethyl ester: Benzylamine is reacted with an ethyl 2-haloacetate (e.g., ethyl bromoacetate) in the presence of a base.[13][14]

-

Formation of the Diester: The resulting N-benzylglycine ethyl ester is then reacted with an ethyl 4-halobutyrate in the presence of a base to form the acyclic diester precursor.[13][14]

-

Dieckmann Condensation and Decarboxylation: The diester is treated with a strong base like sodium hydride in a solvent such as dimethyl carbonate. The reaction is heated to reflux, which induces cyclization. Subsequent workup with acid leads to hydrolysis and decarboxylation, yielding 1-Benzyl-3-piperidone.[13][15]

Comparison of Synthetic Routes to 1-Benzyl-3-piperidone

| Feature | Method A: From 3-Hydroxypyridine | Method B: Via Dieckmann Condensation |

| Key Starting Materials | 3-Hydroxypyridine, Benzyl halide | Benzylamine, Ethyl 2-haloacetate, Ethyl 4-halobutyrate |

| Number of Steps | 2-3 main steps | 3-4 main steps |

| Key Transformation | N-alkylation & Ring Reduction | Dieckmann Condensation |

| Reagent Considerations | Requires hydride reducing agents (NaBH₄). | Requires strong base (NaH) and anhydrous conditions. |

| Reported Overall Yield | Can be high (e.g., 85% for one variation).[12] | Can be very high (e.g., >90% for cyclization step).[15] |

| Scalability | Good, but pyridine derivatives can be more expensive. | Excellent, uses cheaper, more common starting materials.[14] |

Conclusion

The synthesis of this compound is most directly achieved through the cyanohydrin formation from 1-Benzyl-3-piperidone. The choice of the key starting materials is therefore centered on the most efficient synthesis of this piperidone precursor. While synthesis from 3-hydroxypyridine offers a more direct route, the Dieckmann condensation pathway provides a highly efficient and scalable alternative using more fundamental and cost-effective starting materials. For researchers and drug development professionals, the selection between these routes will depend on factors such as scale, cost of goods, and available equipment. In all approaches, careful handling of toxic reagents, particularly cyanide salts, is of paramount importance.

References

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google P

- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google P

-

Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid - PrepChem.com. (URL: [Link])

-

Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])

-

This compound - Pipzine Chemicals. (URL: [Link])

-

Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. (URL: [Link])

-

Strecker Synthesis - NROChemistry. (URL: [Link])

-

This compound - Advent Bio. (URL: [Link])

-

Cyanohydrins - Chemistry LibreTexts. (URL: [Link])

-

Benzyl cyanide - Wikipedia. (URL: [Link])

-

Cyanohydrin Formation Reaction Mechanism - YouTube. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 3. This compound | Advent Bio [adventbio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 10. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 11. echemi.com [echemi.com]

- 12. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 13. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 14. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

- 15. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a significant portion of pharmaceuticals currently on the market.[1][2][3] Its prevalence in drug design is a testament to its favorable physicochemical and pharmacokinetic properties.[3] This guide delves into the untapped research potential of a specific, highly functionalized derivative: 1-Benzyl-3-hydroxypiperidine-3-carbonitrile . We will explore its synthetic accessibility, propose key research avenues in medicinal chemistry, and outline detailed experimental protocols for its characterization and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutics.

Introduction: The Strategic Value of the this compound Scaffold

The this compound molecule integrates several key structural features that make it a compelling starting point for drug discovery programs. The piperidine ring provides a robust, saturated heterocyclic core, while the benzyl group offers a handle for modulating lipophilicity and engaging in aromatic interactions.[4] The true potential, however, lies in the geminal hydroxyl and nitrile groups at the 3-position. This cyanohydrin moiety is a versatile functional group that can be chemically manipulated to generate a diverse library of compounds.

The broader class of 3-hydroxypiperidine derivatives has been implicated in a wide range of biological activities, serving as crucial intermediates in the synthesis of drugs for neurological disorders, analgesics, and anticholinergic agents.[5][6][7][8] The introduction of the carbonitrile group at the 3-position of the 1-benzyl-3-hydroxypiperidine core opens up new avenues for chemical exploration and biological targeting.

This guide will illuminate four primary areas of research for this compound:

-

Novel Synthetic Methodologies and Derivatization: Exploring the chemical reactivity of the cyanohydrin and piperidine core to build diverse molecular architectures.

-

Medicinal Chemistry Scaffolding: Utilizing the molecule as a foundational building block for libraries targeting CNS disorders and oncology.

-

Pharmacological and Toxicological Profiling: A critical evaluation of the molecule's intrinsic biological activity and safety profile.

-

Advanced Precursor for Complex Molecules: Leveraging the trifunctional nature of the molecule for the synthesis of more intricate chemical entities.

Synthesis and Characterization

A robust and scalable synthesis is the gateway to exploring the full potential of any new chemical entity. While a dedicated synthesis for this compound is not extensively documented, a logical and experimentally sound pathway can be extrapolated from the synthesis of analogous compounds.[9]

Proposed Synthetic Pathway

The most direct route to this compound is via a nucleophilic addition of cyanide to 1-benzyl-3-piperidone. This reaction is a classic cyanohydrin formation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

1-Benzyl-3-piperidone hydrochloride

-

Potassium cyanide (KCN)

-

Concentrated hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

Procedure:

-

To a solution of 1-benzyl-3-piperidone hydrochloride in a 1:1 mixture of tetrahydrofuran and water, add concentrated hydrochloric acid while maintaining the temperature below 8°C.

-

Slowly add a solution of potassium cyanide in water, ensuring the temperature remains below 8°C.

-

Stir the reaction mixture for 4-6 hours at low temperature.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial for validating its structure and purity. The following analytical techniques are recommended:

| Technique | Purpose | Expected Observations |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic peaks for the benzyl, piperidine, hydroxyl, and nitrile groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₄N₂O. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands for the O-H stretch (hydroxyl), C≡N stretch (nitrile), and C-H stretches (aromatic and aliphatic). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

Potential Research Area 1: Novel Synthetic Methodologies and Derivatization

The chemical architecture of this compound offers multiple avenues for synthetic modification.

Caption: Potential derivatization pathways for this compound.

Exploration of Cyanohydrin Reactivity

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.[9] These derivatives can serve as handles for further functionalization, such as in peptide couplings.

-

Reduction: The nitrile group can be reduced to a primary amine. This would yield a 3-amino-3-hydroxymethylpiperidine derivative, a scaffold with potential for creating novel ligands for biological targets.

Modification of the Piperidine Ring

-

Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation, exposing the secondary amine.[8] This allows for the introduction of a wide variety of substituents on the nitrogen atom, significantly expanding the chemical space for drug discovery.

-

Ring Functionalization: Advanced synthetic methods, such as photoredox catalysis, could be explored for the selective functionalization of the piperidine ring's C-H bonds.[10]

Potential Research Area 2: Medicinal Chemistry Scaffolding

The structural motifs present in this compound suggest its potential as a scaffold for developing drugs targeting the central nervous system (CNS) and cancer.[3][11][12]

CNS-Active Agents

The piperidine ring is a common feature in many CNS drugs.[2][13] The ability to modulate the properties of the this compound core through derivatization makes it an attractive starting point for the synthesis of novel modulators of neurotransmitter receptors, such as dopamine and serotonin receptors.[8]

Experimental Workflow: Screening for CNS Activity

Caption: Workflow for the discovery of CNS-active agents.

Anticancer Agents

Functionalized piperidines have shown promise as anticancer agents, with some derivatives exhibiting cytotoxic effects on cancer cell lines.[11][12][14] The unique stereochemistry and functional group array of this compound and its derivatives could lead to novel interactions with anticancer targets.

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Lines: Utilize a panel of human cancer cell lines (e.g., A549, MCF-7, U251).

-

MTT Assay: Treat cells with varying concentrations of the test compounds for 48-72 hours. Assess cell viability using the MTT assay to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Mechanism of Action Studies: For active compounds, investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry (Annexin V/PI staining).

Potential Research Area 3: Pharmacological and Toxicological Profiling

A thorough understanding of the pharmacological and toxicological properties of this compound is essential for its development as a drug scaffold.

ADME-Tox Evaluation

Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical.

| Parameter | Experimental Assay |

| Solubility | Kinetic or thermodynamic solubility assays. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA). |

| Metabolic Stability | Incubation with liver microsomes. |

| Cytotoxicity | In vitro assays using cell lines like HepG2. |

Toxicology of the Cyanohydrin Moiety

Cyanohydrins can be toxic due to their potential to release cyanide.[15][16][17][18] It is imperative to assess the stability of the cyanohydrin in this compound under physiological conditions and to evaluate its potential for cyanide release.

Experimental Protocol: Cyanide Release Assay

-

Incubate this compound in simulated gastric and intestinal fluids.

-

At various time points, analyze the samples for the presence of free cyanide using a sensitive method such as the Prussian blue reaction followed by spectrophotometry or headspace gas chromatography.[15][18]

Conclusion

This compound represents a largely unexplored yet highly promising scaffold for chemical and pharmacological research. Its synthetic tractability, coupled with the versatile reactivity of its functional groups, provides a fertile ground for the generation of diverse molecular libraries. The structural parallels with known bioactive piperidine derivatives strongly suggest its potential in the development of novel therapeutics, particularly for CNS disorders and oncology. This guide provides a foundational framework and detailed experimental starting points for researchers to unlock the full potential of this intriguing molecule.

References

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

-

Zhang, L., et al. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology, 40(5), 394–397. [Link]

-

Protheragen. (2025). What are the properties of 3 - Hydroxypiperidine derivatives?. [Link]

-

Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. [Link]

-

Aliev, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7293. [Link]

-

PubMed. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels. [Link]

-

Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. [Link]

-

PubMed. (2016). Two Fatal Intoxications with Cyanohydrins. [Link]

-

Pipzine Chemicals. (n.d.). This compound. [Link]

-

PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. [Link]

- Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.

-

Advent Bio. (n.d.). This compound. [Link]

-

ResearchGate. (2016). (PDF) Two Fatal Intoxications with Cyanohydrins. [Link]

-

ResearchGate. (2017). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

-

PubMed. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine. [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

ACS Publications. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

-

Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

-

Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 5. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. ycdehongchem.com [ycdehongchem.com]

- 8. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nwmedj.org [nwmedj.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Two Fatal Intoxications with Cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-3-hydroxypiperidine-3-carbonitrile literature review

An In-depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile: Synthesis, Properties, and Applications

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound featuring a piperidine core, a structure of significant interest in the field of drug discovery. Its unique trifunctional nature—a tertiary amine protected by a benzyl group, a hydroxyl group, and a nitrile group—makes it a highly valuable and versatile synthetic intermediate. The piperidine ring itself is a privileged scaffold, frequently found in a vast array of approved pharmaceuticals and bioactive molecules.[1] This guide provides a detailed exploration of the synthesis, chemical characteristics, and strategic applications of this compound for researchers and scientists in drug development.

The core of its utility lies in the strategic placement of its functional groups on the piperidine ring. The N-benzyl group serves as a common and readily cleavable protecting group, while the 3-hydroxy and 3-cyano substituents (a cyanohydrin moiety) at a quaternary center offer multiple avenues for further chemical modification.[2] This allows chemists to build molecular complexity and generate diverse libraries of compounds for screening and optimization.

Core Synthesis: The Cyanohydrin Formation Pathway

The primary and most direct route to this compound is through the nucleophilic addition of a cyanide anion to the carbonyl group of 1-Benzyl-3-piperidone. This reaction is a classic example of cyanohydrin formation.

Expert Insight: Causality Behind the Synthesis

The synthesis of the closely related 1-benzyl-3-hydroxypiperidine-3-carboxylic acid provides a well-documented initial step that yields our target compound.[3] The process begins with the reaction of 1-benzyl-3-piperidone with potassium cyanide in an acidic aqueous environment.[3]

-

Starting Material : The reaction typically employs 1-benzyl-3-piperidone hydrochloride.[3] The hydrochloride salt is often preferred over the free base as it is a more stable, crystalline solid that is easier to handle and weigh accurately. The presence of acid is also crucial for catalyzing the cyanohydrin formation.

-

Cyanide Source : Potassium cyanide (KCN) is used as the source of the cyanide nucleophile.[3] In the presence of acid, it forms an equilibrium with hydrocyanic acid (HCN).

-

Temperature Control : The reaction is conducted at low temperatures (below 8°C).[3] This is critical for two reasons: 1) Cyanohydrin formation is a reversible and often exothermic process, and lower temperatures shift the equilibrium towards the product side, maximizing yield. 2) It ensures a controlled reaction rate, preventing potential side reactions.

-

pH Management : A delicate pH balance is necessary. The reaction requires the presence of HCN, but an excessively acidic environment would protonate the cyanide anion (CN⁻), rendering it non-nucleophilic and halting the reaction. The protocol addresses this by using the hydrochloride salt of the starting material and adding additional acid judiciously.[3]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the initial step of the synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, which isolates the target cyanohydrin intermediate.[3]

-

A solution of 1-benzyl-3-piperidone hydrochloride (8.13 g) is prepared in a mixture of tetrahydrofuran and water (28.8 ml, 1:1 ratio).

-

Concentrated hydrochloric acid (2.99 ml) is added to the solution.

-

The mixture is cooled to a temperature below 8°C in an ice bath.

-

Potassium cyanide (4.687 g) is added portion-wise while maintaining the low temperature.

-

The reaction mixture is stirred for 4 hours.

-

Additional concentrated hydrochloric acid (1.495 ml) and potassium cyanide (1.172 g) are added, and stirring continues for another hour.

-

The reaction mixture is then extracted with diethyl ether. The organic extract contains the desired product, this compound.

-

The combined ether extracts are washed with water, dried over magnesium sulfate, and evaporated under reduced pressure to yield the crude product as an oil.

Note: This intermediate is often used directly in the next step without extensive purification.

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Profile

While detailed experimental data for this specific intermediate is primarily found in supplier catalogs, its properties can be reliably predicted based on its structure and data from analogous compounds.[4][5]

| Property | Predicted Value / Observation |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Appearance | Likely an off-white solid or a viscous oil.[4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. |

| Stability | Stable under standard conditions but sensitive to strong acids and bases, which can induce hydrolysis of the cyanohydrin. |

| ¹H NMR | Signals expected at ~7.3 ppm (aromatic protons), ~3.6 ppm (benzylic CH₂), 1.5-3.0 ppm (piperidine ring protons), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances anticipated at ~127-138 ppm (aromatic), ~120 ppm (nitrile), ~70 ppm (quaternary C3-OH), ~63 ppm (benzylic CH₂), and ~25-55 ppm (piperidine carbons). |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks: ~3400 (broad, O-H stretch), ~3030 (aromatic C-H), ~2940 (aliphatic C-H), ~2250 (weak, C≡N stretch), ~1600 (aromatic C=C). |

| Mass Spectrometry (m/z) | Expected [M+H]⁺ ion at ~217.13. Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 amu) or tropylium ion formation. |

Reactivity and Strategic Applications in Drug Development

The true value of this compound is its potential as a versatile building block. Its three distinct functional groups can be selectively manipulated to generate a wide range of more complex derivatives.

Key Transformations

-

Nitrile Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 1-benzyl-3-hydroxypiperidine-3-carboxylic acid .[3] This introduces a handle for amide bond formation, a cornerstone of medicinal chemistry.

-

Nitrile Reduction : The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, forming 1-benzyl-3-(aminomethyl)piperidin-3-ol . This creates a key basic center for further derivatization.

-

N-Debenzylation : The N-benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ and Pd/C). This deprotection step reveals a secondary amine on the piperidine ring, which can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to install different N-substituents. This is a critical step for structure-activity relationship (SAR) studies.

The N-benzyl piperidine motif is a powerful tool used by medicinal chemists to adjust efficacy and physicochemical properties, providing key cation-π interactions with target proteins.[1] Derivatives of the 3-hydroxypiperidine scaffold are crucial intermediates in the synthesis of important drugs, including the BTK inhibitor ibrutinib and the calcium channel blocker benidipine .[6][7][8]

Caption: Synthetic utility and key transformations of the title compound.

Safety and Handling

-

GHS Hazards : Analogous compounds like (S)-1-Benzyl-3-hydroxypiperidine are classified as toxic if swallowed, and cause skin and eye irritation.[9][10]

-

Cyanide Moiety : The presence of the nitrile group, especially in a cyanohydrin which can potentially release cyanide, necessitates extreme caution.

-

Handling Recommendations : All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Avoid inhalation of dust/vapors and contact with skin and eyes.

Conclusion